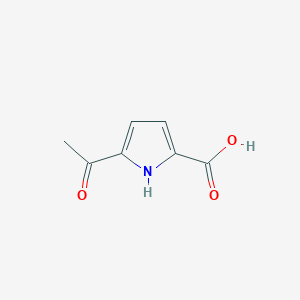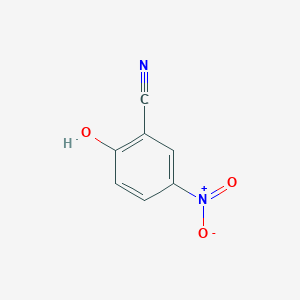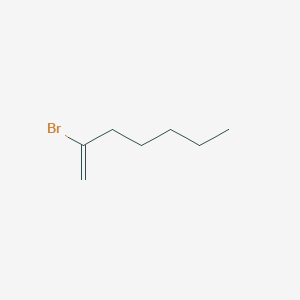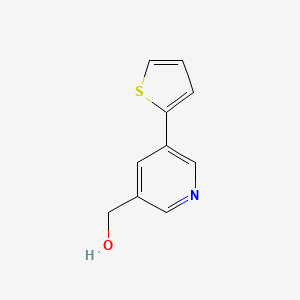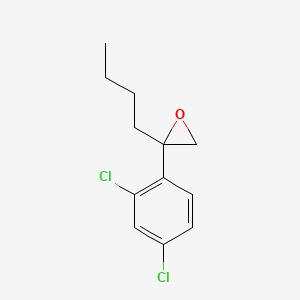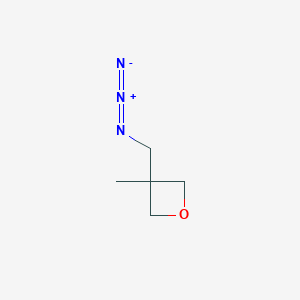
3-Azidometil-3-metiloxetano
Descripción general
Descripción
3-Azidomethyl-3-methyloxetane (3AMMO) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It is a colorless, volatile liquid with a sweet odor and a boiling point of 33.6 °C. 3AMMO is mainly used in organic synthesis and has been found to have a wide range of applications in the fields of biochemistry, medicine, and materials science. It has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes. In addition, 3AMMO has been found to have potential applications in the fields of drug delivery and gene therapy.
Aplicaciones Científicas De Investigación
Polimerización catiónica
3-Azidometil-3-metiloxetano se utiliza en la polimerización catiónica. La cinética de la oligomerización de this compound en presencia del sistema iniciador de éter de fluoruro de boro-etilenglicol se estudia mediante cromatografía de permeación en gel y métodos de espectroscopia IR . Este proceso es crucial en la producción de varios tipos de polímeros.
Síntesis de oxetanos sustituidos con azidometilo
This compound se obtiene por bromación de pentaeritritol y metriol con una mezcla de ácidos bromhídrico, acético y sulfúrico, seguido de ciclación en presencia de un catalizador de transferencia de fase TBAB, con la formación de un anillo de oxetano y el reemplazo de sustituyentes de bromuro con iones azida . Este proceso es fundamental en la síntesis de oxetanos sustituidos con azidometilo.
Copolimerización
This compound se utiliza en la reacción de copolimerización. La reacción de copolimerización de 3,3-bis- (azidometil)oxetano y this compound se llevó a cabo en presencia de un sistema catalítico preparado a partir de triisobutíl aluminio y agua . Este proceso es clave en la producción de copolímeros.
Estudio de las propiedades de resistencia a la deformación
El estudio de las propiedades de resistencia a la deformación de los copolímeros en función del contenido de fase cristalina mostró que la saturación del copolímero con unidades de this compound provocó una mayor deformación y una menor resistencia a la deformación . Esto es característico de los polímeros de este tipo y está de acuerdo con los resultados de estudios anteriores .
Determinación de estructuras amorfas-cristalinas y de dominio
Los métodos de análisis de difracción de rayos X de ángulo pequeño y ángulo amplio se utilizaron para determinar las estructuras amorfas-cristalinas y de dominio de los copolímeros sintetizados . Esto es importante para comprender las propiedades y las posibles aplicaciones de estos materiales.
Estudio de las transiciones conformacionales y de relajación
También se presentaron datos sobre las transiciones conformacionales y de relajación en estos copolímeros estadísticos . Esta información es crucial para predecir el comportamiento de estos materiales en diferentes condiciones.
Mecanismo De Acción
Target of Action
3-Azidomethyl-3-methyloxetane is primarily used in the synthesis of energetic polymers . These polymers are used as binders in high-performance propellant and explosive formulations . The primary targets of 3-Azidomethyl-3-methyloxetane are therefore the components of these formulations, where it contributes to the overall energy and stability of the product.
Mode of Action
The compound interacts with its targets through a process of polymerization . This involves the formation of an oxetane ring and the replacement of bromide substituents with azide ions . The polymerization of 3-Azidomethyl-3-methyloxetane is performed in the presence of a catalytic system prepared from triisobutylaluminum and water . This process results in the formation of copolymers with significant flexibility and strong intra- and intermolecular interactions .
Biochemical Pathways
The key biochemical pathway involved in the action of 3-Azidomethyl-3-methyloxetane is the cationic polymerization of oxetanes . This process is facilitated by the presence of boron trifluoride and its etherates . The polymerization of oxetanes proceeds according to a cationic mechanism . The preparation of polymeric oxetanes with azidomethyl groups can be accomplished by nucleophilic substitution of chlorine atoms in the appropriate chlorinated derivatives with azide groups .
Result of Action
The result of the action of 3-Azidomethyl-3-methyloxetane is the formation of energetic polymers with good thermochemical, thermomechanical, and yield strength properties . These polymers have an amorphous-crystalline structure . The presence of ether linkers in the polymer chain allows for significant flexibility of these macromolecules, while the polarity of oxygen atoms in the ether groups enables strong intra- and intermolecular interactions .
Action Environment
The action of 3-Azidomethyl-3-methyloxetane is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, performing the polymerization process at low temperatures promotes the formation of high molecular mass products . The presence of a suitable catalyst, such as boron trifluoride, is also crucial for the polymerization process .
Direcciones Futuras
The application of azidomethyl derivatives of oxetane for the synthesis of copolymers is a promising direction in the chemistry of energetic polymers . The most studied examples among such materials are the copolymers of 3,3-bis (azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), which are characterized by a useful combination of good thermochemical, thermomechanical, and yield strength properties .
Análisis Bioquímico
Biochemical Properties
3-Azidomethyl-3-methyloxetane plays a crucial role in various biochemical reactions, particularly in the synthesis of energetic polymers. It interacts with enzymes such as glycidyl azide polymerase, which facilitates the incorporation of azidomethyl groups into polymer chains . This interaction is essential for the formation of high-performance energetic materials. Additionally, 3-Azidomethyl-3-methyloxetane can form covalent bonds with proteins and other biomolecules, leading to the formation of stable complexes that enhance the stability and performance of the resulting polymers .
Cellular Effects
The effects of 3-Azidomethyl-3-methyloxetane on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, 3-Azidomethyl-3-methyloxetane has been shown to induce oxidative stress, which can affect cell viability and proliferation .
Molecular Mechanism
At the molecular level, 3-Azidomethyl-3-methyloxetane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency . Additionally, 3-Azidomethyl-3-methyloxetane can activate signaling pathways by interacting with cell surface receptors, triggering downstream effects that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azidomethyl-3-methyloxetane over time are critical factors in its application in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to extreme temperatures or reactive chemicals can accelerate its degradation, leading to the formation of byproducts that may affect its biochemical properties . Long-term studies have indicated that 3-Azidomethyl-3-methyloxetane can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Azidomethyl-3-methyloxetane vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing adverse effects . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 3-Azidomethyl-3-methyloxetane.
Metabolic Pathways
3-Azidomethyl-3-methyloxetane is involved in several metabolic pathways, primarily those related to the synthesis and degradation of energetic polymers . The compound interacts with enzymes such as glycidyl azide polymerase and other cofactors that facilitate its incorporation into polymer chains . Additionally, 3-Azidomethyl-3-methyloxetane can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization.
Propiedades
IUPAC Name |
3-(azidomethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDLRUWOGLKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104493-28-9 | |
| Record name | Oxetane, 3-(azidomethyl)-3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20456823 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90683-29-7 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of AMMO?
A1: The molecular formula of AMMO is C5H9N3O, and its molecular weight is 127.15 g/mol.
Q2: How is AMMO synthesized?
A2: AMMO can be synthesized through various routes, including: * Cationic ring-opening polymerization of 3-bromomethyl-3-methyloxetane (BrMMO) followed by azidation. []* Reaction of 3-methoxytosyl-3-methyl oxetane (MTMO) with sodium azide. []
Q3: What spectroscopic techniques are used to characterize AMMO and its polymers?
A3: Researchers commonly employ the following spectroscopic methods: * FTIR to identify functional groups and monitor reactions. [, , , ]* NMR (~1H NMR and ~13C NMR) to determine the structure, composition, and micro-sequential structure of AMMO-based polymers. [, , , ]
Q4: What is the glass transition temperature (Tg) of PAMMO?
A4: The glass transition temperature (Tg) of poly(3-azidomethyl-3-methyloxetane) (PAMMO) is reported as 40.3 ℃. []
Q5: Is PAMMO compatible with other energetic polymers?
A5: Yes, PAMMO exhibits compatibility with other energetic polymers. Studies demonstrate its successful copolymerization with:* 3,3-Bis(azidomethyl)oxetane (BAMO) to form random and triblock copolymers with varying ratios. [, , , , , ]* Glycidyl azide (GA) to create novel azide binders with improved mechanical properties. []* Tetrahydrofuran (THF) to synthesize triblock copolymers with enhanced thermal stability. [, ]
Q6: How does the molecular structure of AMMO-based copolymers influence their properties?
A6: The type and ratio of monomers significantly impact the copolymer's properties. For example:* BAMO/AMMO copolymers display varying degrees of crystallinity and domain structures depending on the monomer ratio, affecting their mechanical properties. [] * BAMO-AMMO (AB)n block copolymers demonstrate elastomeric behavior, making them suitable for propellant binders. []
Q7: Why is AMMO considered a promising material for propellant applications?
A7: AMMO and its copolymers possess desirable characteristics for propellants: * High energy content due to the presence of azide groups. [, , , , ]* Good thermal stability at varying temperatures, crucial for propellant safety and performance. [, , ]* Tailorable mechanical properties by adjusting the copolymer composition and structure. [, , , ]
Q8: How does the addition of AMMO affect the performance of composite propellants?
A8: Studies show that incorporating AMMO-based polymers, particularly PAMMO and BAMO-AMMO copolymers, into propellant formulations can:* Enhance the theoretical specific impulse (ISP) compared to traditional binders like HTPB. [, , ]* Improve mechanical properties, such as tensile strength and elongation, contributing to better propellant processibility and performance. [, ]* Increase the density and heat of detonation compared to HTPB and GAP-based propellants. []
Q9: What are the challenges and future directions in AMMO-based propellant research?
A9: Further research on AMMO-based propellants should address:* Optimizing synthesis methods for better control over molecular weight, functionality, and purity. [, ]* Thoroughly investigating the long-term stability and aging behavior of AMMO-based propellants. [, ]* Exploring the environmental impact and developing sustainable waste management strategies for these energetic materials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
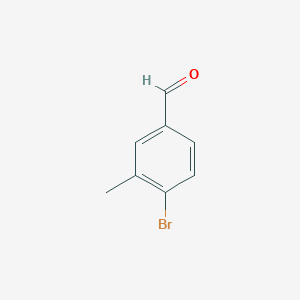

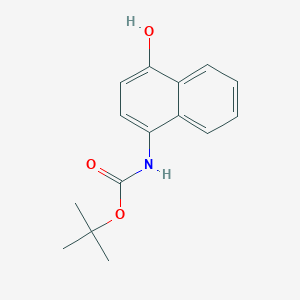


![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
